molecular formula C25H23F2N5O5 B14062912 6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate

Cat. No.: B14062912
M. Wt: 511.5 g/mol
InChI Key: MXVUJTYNJYQWHM-WLHGVMLRSA-N
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Description

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorine, methoxy, and pyridine rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate involves several steps. The synthetic route typically starts with the preparation of the pyridine and pyrrolo[2,3-b]pyridine intermediates. These intermediates are then subjected to fluorination and methoxylation reactions under controlled conditions. The final step involves the coupling of these intermediates to form the desired compound, followed by fumarate salt formation to enhance its stability and solubility.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of methoxy and pyridine groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, typically under basic conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds using palladium-catalyzed cross-coupling methods.

Scientific Research Applications

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Compared to other similar compounds, 6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, making each one unique in its applications and reactivity.

Properties

Molecular Formula

C25H23F2N5O5

Molecular Weight

511.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H19F2N5O.C4H4O4/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2;5-3(6)1-2-4(7)8/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MXVUJTYNJYQWHM-WLHGVMLRSA-N

Isomeric SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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